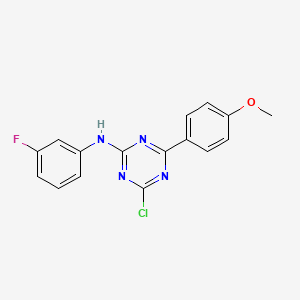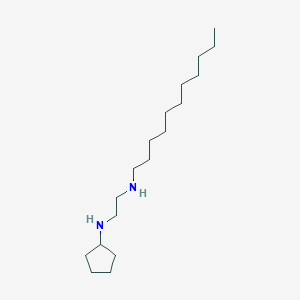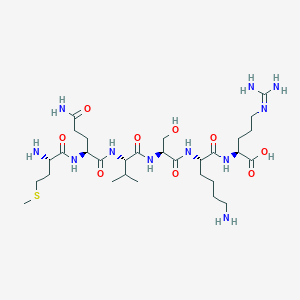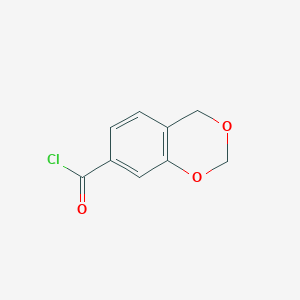
4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl rings attached to the triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The introduction of chloro, fluoro, and methoxy groups can be achieved through nucleophilic aromatic substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the fluoro and methoxy groups can be introduced using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like sodium methoxide, fluorinating agents, and thionyl chloride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-(3-fluorophenyl)-1,3,5-triazin-2-amine: Lacks the methoxy group, which may affect its chemical properties and applications.
6-(4-Methoxyphenyl)-1,3,5-triazin-2-amine:
4-Chloro-1,3,5-triazin-2-amine: A simpler compound with fewer substituents, which may have different chemical behavior.
Uniqueness
The unique combination of chloro, fluoro, and methoxy groups in 4-Chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine can confer distinct chemical properties, such as increased reactivity, specific binding interactions, and potential for diverse applications.
Propiedades
Número CAS |
825647-38-9 |
|---|---|
Fórmula molecular |
C16H12ClFN4O |
Peso molecular |
330.74 g/mol |
Nombre IUPAC |
4-chloro-N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H12ClFN4O/c1-23-13-7-5-10(6-8-13)14-20-15(17)22-16(21-14)19-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,19,20,21,22) |
Clave InChI |
YBSNZMGTEDZRLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)


![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)

![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)







